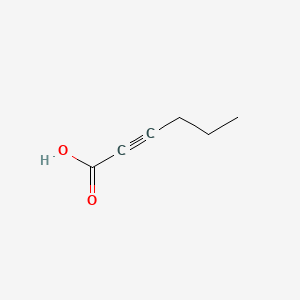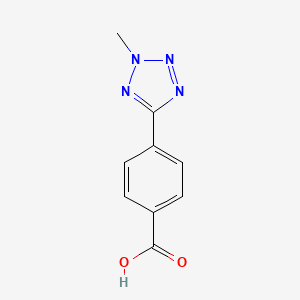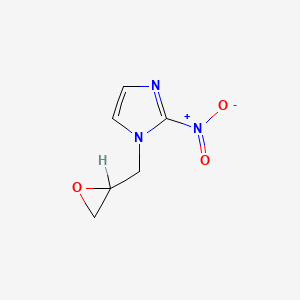
3-Fluoro-4-methylpyridine
Overview
Description
3-Fluoro-4-methylpyridine is an organic compound with the molecular formula C6H6FN It is a derivative of pyridine, where a fluorine atom is substituted at the third position and a methyl group at the fourth position of the pyridine ring
Mechanism of Action
Target of Action
3-Fluoro-4-methylpyridine is a type of methylpyridine . Methylpyridines are organic compounds containing a pyridine ring substituted at one or more positions by a methyl group . , a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Mode of Action
The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a key step in many synthetic procedures, particularly in the creation of carbon–carbon bonds . The exact downstream effects of this reaction can vary widely depending on the specific reactants and conditions used.
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura (SM) coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used .
Biochemical Analysis
Biochemical Properties
It is known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues
Cellular Effects
It is known that fluoropyridines can have various effects on cellular processes
Molecular Mechanism
It is known that fluoropyridines can interact with various biomolecules, potentially leading to changes in gene expression
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoro-4-methylpyridine can be synthesized through several methods. One common approach involves the reaction of pyridine with fluoromethane under catalytic conditions. Another method includes the use of hydrogen fluoride as a fluorinating agent in the presence of a catalyst. The reaction typically requires controlled temperatures and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, this compound is produced using scalable methods that ensure high yield and purity. The process often involves the use of continuous flow reactors and advanced fluorination techniques to achieve efficient production. Safety measures are crucial due to the toxic and corrosive nature of some reagents used in the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it to 3-fluoro-4-methylpiperidine.
Substitution: It participates in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 3-Fluoro-4-methylpiperidine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-methylpyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Used in the development of fluorinated analogs of biologically active molecules.
Medicine: Investigated for its potential use in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
3-Fluoropyridine: Lacks the methyl group, making it less hydrophobic.
4-Fluoropyridine: Fluorine is at the fourth position, altering its electronic properties.
3-Methylpyridine: Lacks the fluorine atom, resulting in different reactivity.
Uniqueness: 3-Fluoro-4-methylpyridine is unique due to the combined presence of both fluorine and methyl groups, which impart distinct electronic and steric properties. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of various functionalized compounds .
Properties
IUPAC Name |
3-fluoro-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c1-5-2-3-8-4-6(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMOEPZZTTWDIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70323076 | |
| Record name | 3-Fluoro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
399-88-2 | |
| Record name | 3-Fluoro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B1330588.png)
![4-[2-amino-2-(2H-tetrazol-5-yl)ethyl]phenol](/img/structure/B1330590.png)


![2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1330593.png)

![4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one](/img/structure/B1330596.png)

![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1330599.png)




